![molecular formula C13H13N3O4 B2828622 3-amino-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]propanoic acid CAS No. 351062-23-2](/img/structure/B2828622.png)
3-amino-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that features a pyrrole ring substituted with a nitrophenyl group and an amino acid side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Nitration: The pyrrole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amino Acid Side Chain Introduction: The amino acid side chain can be introduced through a Mannich reaction, where formaldehyde, an amine, and a compound containing an active hydrogen atom react to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-amino-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to form derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Reduction: Formation of 3-amino-3-[1-(4-aminophenyl)-1H-pyrrol-2-yl]propanoic acid.
Substitution: Formation of amides or other derivatives depending on the substituent introduced.
科学研究应用
3-amino-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-amino-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino acid side chain allows the compound to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-amino-3-[1-(4-aminophenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-amino-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-amino-3-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid
Uniqueness
3-amino-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents, leading to variations in their properties and applications.
属性
IUPAC Name |
3-amino-3-[1-(4-nitrophenyl)pyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c14-11(8-13(17)18)12-2-1-7-15(12)9-3-5-10(6-4-9)16(19)20/h1-7,11H,8,14H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTSBCSINGPCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(CC(=O)O)N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
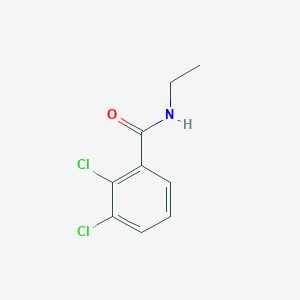
![N-(4-butylphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2828541.png)
![N-[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2828542.png)
![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
![(Z)-3-isopropyl-5-((7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2828546.png)
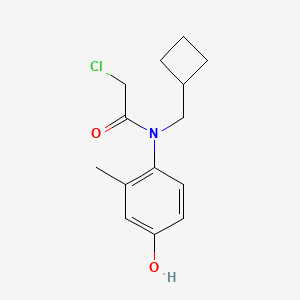
![3-(3,3-dimethyl-2-oxobutyl)-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2828550.png)
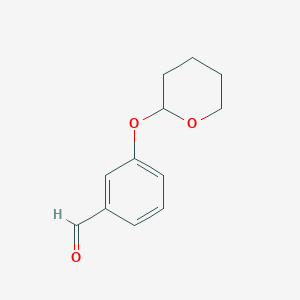
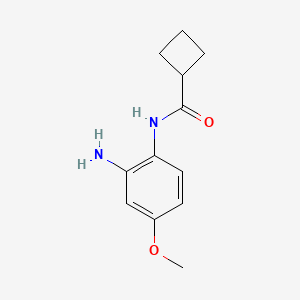
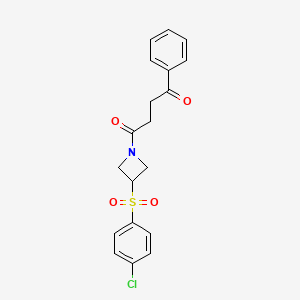
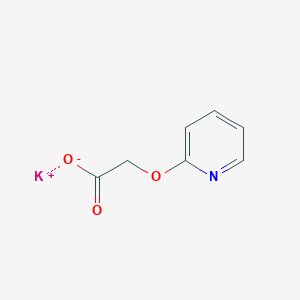
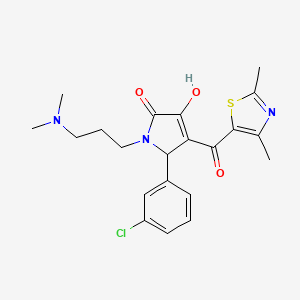
![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2828560.png)
![N-(2-methoxyethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2828561.png)
